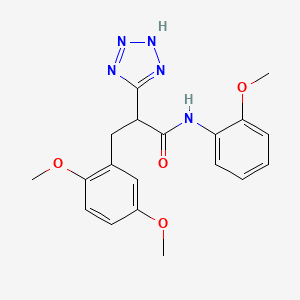

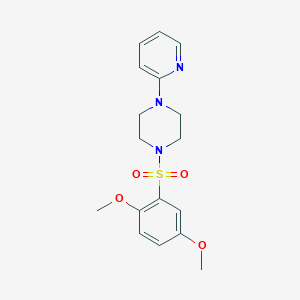

![molecular formula C6HBrN4O2 B3037666 4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole CAS No. 526193-52-2](/img/structure/B3037666.png)

4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole

Overview

Description

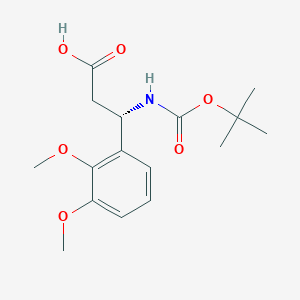

Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family with the molecular formula C2H2N2O . The “4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole” is a specific derivative of the oxadiazole family .

Molecular Structure Analysis

The structure of [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetrazine-4,6-dioxide (FTDO) cocrystals with nitrobenzenes at the ratio of components 1:1 was simulated using the quantum chemical and Atom-Atom potentials methods . The optimum crystal packings and the main crystal forming interactions were described .Physical And Chemical Properties Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . The specific physical and chemical properties of “4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole” are not detailed in the available resources.Scientific Research Applications

Overview

The heterocyclic compound 4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole belongs to the oxadiazole family, which exhibits a wide range of biological and pharmacological activities. The oxadiazole core, including its derivatives, has been extensively explored for its therapeutic potential across various domains of medicinal chemistry. While the specific compound 4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole was not directly found in the literature, the oxadiazole ring system, including its various derivatives, has been identified for its significant role in drug development due to its structural diversity and bioactivity profile.

Therapeutic Potency and Applications

Oxadiazole derivatives, including those with bromo substituents, have been widely recognized for their therapeutic potency, contributing to substantial development value across different areas of medicinal chemistry. These compounds have shown a broad spectrum of bioactivities due to their effective binding with different enzymes and receptors in biological systems through numerous weak interactions. Specifically, 1,3,4-oxadiazole derivatives, as part of the broader oxadiazole family, have been highlighted for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Biological Activities

The oxadiazole nucleus has been a focal point for new drug development due to its capability to exhibit a wide array of pharmacological activities. This versatility has led researchers to synthesize novel oxadiazole derivatives and investigate their chemical and biological behaviors, with particular interest in their anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities among others. Compounds bearing the 1,3,4-oxadiazole nucleus are known for their unique activities, encouraging the development of safer and more effective medicinal agents based on this core (Bala, Kamboj, & Kumar, 2010).

Metal-Ion Sensing Applications

Beyond its pharmacological significance, the oxadiazole scaffold, particularly 1,3,4-oxadiazoles, has also found applications in the field of material science, such as in the development of chemosensors for metal ions. These compounds have been utilized for their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, making them suitable for selective metal-ion sensing (Sharma, Om, & Sharma, 2022).

Mechanism of Action

properties

IUPAC Name |

4-bromooxadiazolo[5,4-g][2,1,3]benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrN4O2/c7-2-1-3-5(8-11-12-3)6-4(2)9-13-10-6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKONLQLMUKDWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C3=C1ON=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

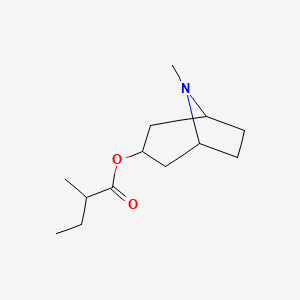

![3-amino-N-(3-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037588.png)

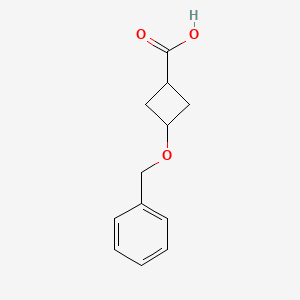

![3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)

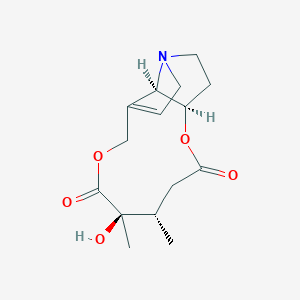

![2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide](/img/structure/B3037599.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)